molecular formula C12H18O4 B1387648 (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol CAS No. 1820579-68-7

(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol

Cat. No.: B1387648
CAS No.: 1820579-68-7
M. Wt: 226.27 g/mol
InChI Key: GCVOAHFIFQYCKH-NSHDSACASA-N
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Description

(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol is an organic compound characterized by the presence of a methoxybenzyloxy group attached to a butanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol typically involves the protection of hydroxy groups using p-methoxybenzyl chloride. One common method employs sodium tert-butoxide (NaOt-Bu) in dimethyl sulfoxide (DMSO) as the base and solvent, respectively . This method is preferred for its efficiency and rapid reaction times compared to traditional methods using sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions is optimized for cost-effectiveness and scalability, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxybenzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOt-Bu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol involves its interaction with specific molecular targets. The methoxybenzyloxy group can act as a protecting group, preventing unwanted reactions at hydroxy or amide sites during synthesis . This selective protection allows for more controlled and efficient chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(4-Methoxybenzyloxy)-1,3-butanediol: The enantiomer of the compound with similar properties but different stereochemistry.

    4-(4-Methoxybenzyloxy)-1,3-butanediol: The racemic mixture of both enantiomers.

    4-(4-Methoxybenzyloxy)-2-butanone: A related compound with a ketone group instead of a diol.

Uniqueness

(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical reactions. This stereochemical specificity makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(3S)-4-[(4-methoxyphenyl)methoxy]butane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-15-12-4-2-10(3-5-12)8-16-9-11(14)6-7-13/h2-5,11,13-14H,6-9H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVOAHFIFQYCKH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)COC[C@H](CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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